molecular formula C11H16ClNO3S2 B2779606 3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide CAS No. 1396747-04-8

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Cat. No.: B2779606
CAS No.: 1396747-04-8
M. Wt: 309.82
InChI Key: VULVBVCDOXGAGY-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is an organic compound with a complex structure that includes a chlorinated benzene ring, a sulfonamide group, and a hydroxy-methylthio-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of benzenesulfonamide, followed by the introduction of the hydroxy-methylthio-propyl side chain through a series of reactions involving intermediates such as epoxides and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency. Purification steps such as crystallization, filtration, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The hydroxy and methylthio groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide
  • 3-chloro-N-(2-hydroxy-3-(methylthio)propyl)benzenesulfonamide
  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Uniqueness

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is unique due to the presence of both a chlorine atom and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes the compound a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULVBVCDOXGAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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